molecular formula C13H12N2O2 B1372528 4-(4-Aminophenoxy)benzamide CAS No. 106273-44-3

4-(4-Aminophenoxy)benzamide

Cat. No.: B1372528
CAS No.: 106273-44-3
M. Wt: 228.25 g/mol
InChI Key: PGXRZMVBLFFQQS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(4-Aminophenoxy)benzamide plays a significant role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, studies have demonstrated that this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of genes involved in cell survival and death . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and other proteins involved in cell signaling pathways. By binding to these biomolecules, this compound can inhibit their activity, leading to downstream effects on cell function and survival . Additionally, it can influence gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the long-term effects of this compound on cellular function can vary depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound can exhibit toxic or adverse effects, such as organ toxicity or systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing the adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect cell signaling pathways.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can direct this compound to the nucleus, where it can modulate gene expression. Similarly, its localization to the mitochondria can influence cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)benzamide typically involves the reaction of 4-aminophenol with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of efficient purification techniques such as recrystallization and chromatography is crucial for obtaining high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted benzamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenoxy)benzamide is unique due to its specific combination of an aminophenoxy group and a benzamide core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-aminophenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXRZMVBLFFQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.